molecular formula C15H23NO5 B4973735 N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid

N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid

Cat. No.: B4973735
M. Wt: 297.35 g/mol
InChI Key: ZUUSFMOOASEBHZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid is a chemical compound that combines N,N-diethyl-2-(3-methylphenoxy)ethanamine with oxalic acid. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-methylphenoxy)ethanamine typically involves the reaction of 3-methylphenol with diethylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N-diethyl-2-(3-methylphenoxy)ethanamine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-methylphenoxy)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N,N-diethyl-2-(3-methylphenoxy)ethanamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of N,N-diethyl-2-(3-methylphenoxy)ethanamine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phenolic compounds, while substitution reactions can yield halogenated derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical synthesis processes.

    Biology: Employed in studies involving cellular and molecular biology.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-methylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-methoxyphenoxy)ethanamine
  • N,N-diethyl-2-(3-chlorophenoxy)ethanamine
  • N,N-diethyl-2-(3-fluorophenoxy)ethanamine

Uniqueness

N,N-diethyl-2-(3-methylphenoxy)ethanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds

Properties

IUPAC Name

N,N-diethyl-2-(3-methylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-4-14(5-2)9-10-15-13-8-6-7-12(3)11-13;3-1(4)2(5)6/h6-8,11H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUSFMOOASEBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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